
Bazzanenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bazzanenol is a sesquiterpene alcohol with a unique bicyclo[5.3.1] undecane skeleton. It was first isolated from the liverwort Bazzania pompeana (Lac.) Mitt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bazzanenol typically involves the isolation from natural sources such as Bazzania pompeana. The process includes extraction with organic solvents followed by chromatographic separation techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bazzanenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different alcohols and hydrocarbons .
Scientific Research Applications
Bazzanenol has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene structures and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.
Mechanism of Action
The mechanism of action of Bazzanenol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Bazzanene: Another sesquiterpene hydrocarbon isolated from Bazzania pompeana.
Isobarbatene: A stable tricyclic sesquiterpene found in liverworts.
Anastreptene: A commonly encountered sesquiterpene in liverworts.
Uniqueness
Bazzanenol stands out due to its unique bicyclo[5.3.1] undecane skeleton, which is not commonly found in other sesquiterpenes.
Properties
CAS No. |
28290-28-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2Z)-2,6,6-trimethyl-8-methylidenebicyclo[5.3.1]undec-2-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-10-5-6-12-8-14(10)15(3,4)9-13(16)7-11(12)2/h7,12-14,16H,1,5-6,8-9H2,2-4H3/b11-7- |
InChI Key |
CXCWPODYESQSPM-XFFZJAGNSA-N |
Isomeric SMILES |
C/C/1=C/C(CC(C2CC1CCC2=C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C2CC1CCC2=C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


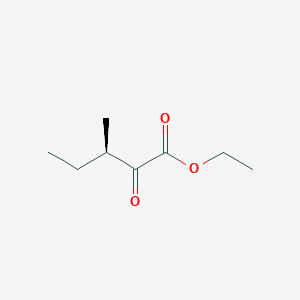
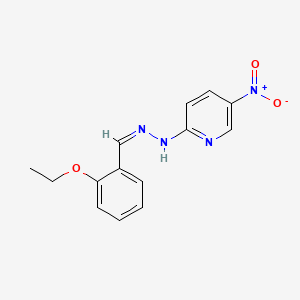

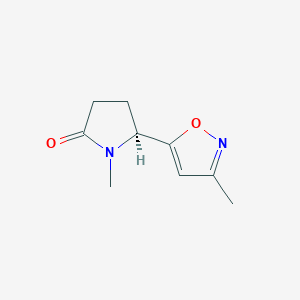

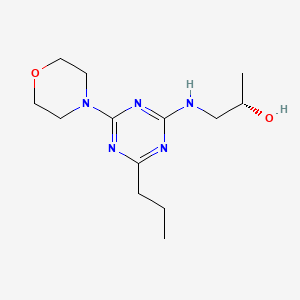
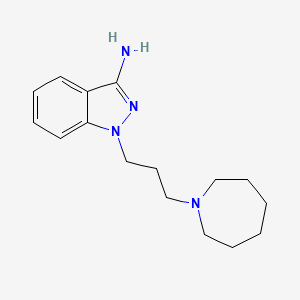
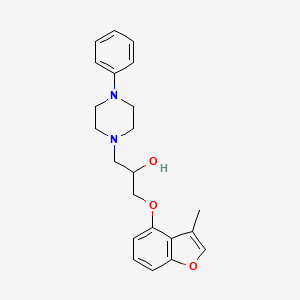
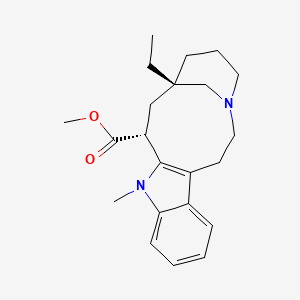

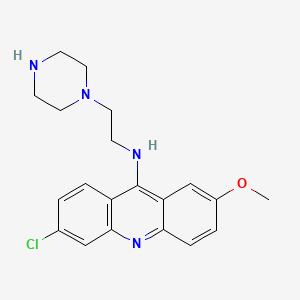
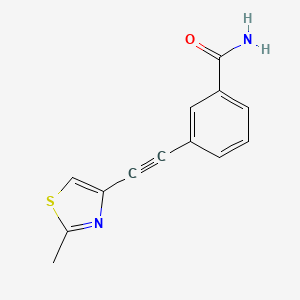
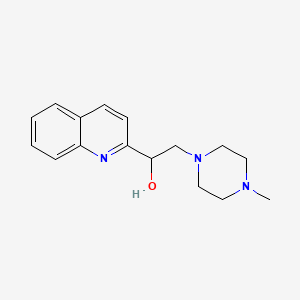
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
